9,10-Dihydro-9,10-ethanoanthracene

概要

説明

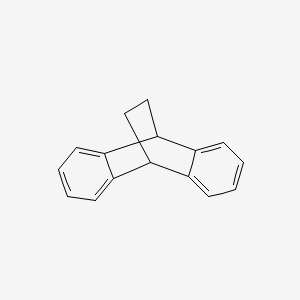

9,10-Dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of anthracene, where the 9 and 10 positions are bridged by an ethano group, resulting in a unique rigid structure. This compound is known for its stability and has been studied for various applications in host-guest chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-ethanoanthracene typically involves the Diels-Alder reaction between anthracene and ethylene. This reaction is carried out under high pressure and elevated temperatures to facilitate the formation of the ethano bridge. The reaction can be represented as follows:

Anthracene+Ethylene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain the necessary reaction conditions efficiently. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding anthracene derivatives. Common oxidizing agents include molecular oxygen and activated carbon.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, and solvents like xylene.

Reduction: Hydrogen gas and metal catalysts.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

Oxidation: Anthracene derivatives.

Reduction: Hydrogenated anthracene derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

9,10-Dihydro-9,10-ethanoanthracene has been extensively studied for its applications in various fields:

Chemistry: Used as a host compound in host-guest chemistry to study molecular interactions and selectivity behavior.

Materials Science: Employed in the synthesis of novel materials with unique structural properties.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for biologically active compounds.

Industry: Utilized in the separation and purification of chemical mixtures, particularly in the separation of isomeric compounds

作用機序

The mechanism by which 9,10-Dihydro-9,10-ethanoanthracene exerts its effects is primarily through its rigid and stable structure, which allows it to form stable complexes with various guest molecules. The molecular targets and pathways involved include:

Host-Guest Interactions: The compound can form inclusion complexes with guest molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and van der Waals forces.

Thermal Stability: The thermal stability of the compound enhances its ability to maintain structural integrity under various conditions, making it suitable for high-temperature applications

類似化合物との比較

9,10-Dihydroanthracene: Similar in structure but lacks the ethano bridge, resulting in different chemical properties.

Anthracene: The parent compound, which is more reactive due to the absence of the ethano bridge.

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: A derivative with additional carboxylic acid groups, used in host-guest chemistry.

Uniqueness: this compound is unique due to its rigid structure and stability, which make it an excellent candidate for studying molecular interactions and developing new materials. Its ability to form stable inclusion complexes sets it apart from other similar compounds .

生物活性

9,10-Dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its antiproliferative effects, receptor modulation, and other notable pharmacological properties.

Antiproliferative Activity

One of the most significant findings regarding this compound is its antiproliferative activity against various cancer cell lines. Research has shown that derivatives of this compound exhibit potent effects against Burkitt's lymphoma (BL) cell lines such as MUTU-1 and DG-75. For instance, a study reported that certain derivatives reduced cell viability with IC values of less than 10 µM, demonstrating superior potency compared to the standard chemotherapeutic agent fludarabine phosphate .

Case Study: Burkitt's Lymphoma

In a detailed investigation, a library of compounds based on the this compound scaffold was synthesized and evaluated. The study highlighted several lead compounds that not only inhibited cell proliferation but also induced apoptosis in BL cells. The pro-apoptotic effects were attributed to the structural modifications made to the core scaffold through Diels-Alder reactions with various dienophiles .

The biological activity of this compound is believed to involve several mechanisms:

- Calcium Channel Modulation : Compounds derived from this scaffold have been reported to act as L-type calcium channel blockers, which may contribute to their antiproliferative effects by disrupting calcium homeostasis in cancer cells .

- Receptor Interaction : The ethanoanthracene derivatives have shown potential as modulators of glucocorticoid and cannabinoid receptors. These interactions may play a role in their anti-inflammatory and anti-cancer properties .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased apoptosis through ROS-mediated pathways .

Additional Biological Activities

Beyond their anticancer properties, this compound derivatives have demonstrated various other biological activities:

- Antimicrobial Effects : Certain analogs have exhibited antimicrobial properties against various pathogens .

- Neuroprotective Potential : Some derivatives are being explored for their ability to modulate pathways associated with neurodegenerative diseases like Alzheimer's disease through GSK-3 beta modulation .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Cell Line/Target | IC Value | Notes |

|---|---|---|---|

| Antiproliferative | Burkitt's lymphoma (MUTU-1) | < 10 µM | Superior potency compared to fludarabine |

| Pro-apoptotic | Burkitt's lymphoma (DG-75) | Not specified | Induces apoptosis via ROS generation |

| Calcium channel blockade | Various cancer cells | Not specified | Disrupts calcium homeostasis |

| Receptor modulation | Glucocorticoid/Cannabinoid | Not specified | Potential anti-inflammatory effects |

| Antimicrobial | Various pathogens | Not specified | Exhibits antimicrobial properties |

| Neuroprotective | Alzheimer's models | Not specified | Modulates GSK-3 beta |

特性

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPCQVCZKDIGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205309 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-64-9 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzobicyclo[2.2.2]octadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,10-dihydro-9,10-ethanoanthracene?

A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound and its derivatives have been extensively characterized using spectroscopic techniques such as NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , ] For example, the presence of characteristic peaks in 1H NMR spectra helps in understanding the conformation and dynamics of substituents on the this compound scaffold. [, ]

Q3: What is the thermal stability of polymers containing this compound units?

A3: Polymers incorporating this compound units often exhibit high thermal stability. For instance, polyesters containing these units have shown good thermal stability up to 320 °C as measured by thermogravimetric analysis. [] Thermal treatment of these polymers can lead to the elimination of ethylene via a retro [4+2] reaction, resulting in polymers with higher glass transition temperatures (Tg) and storage moduli. []

Q4: Can this compound derivatives be used to create porous materials?

A4: Yes, incorporating this compound units into polymer structures can lead to materials with high free volume and microporosity. For instance, copolymers where spiro-units of PIM-1 are replaced with 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetrol (CO1) units have shown microporosity confirmed by N2 sorption, positron annihilation lifetime spectroscopy (PALS), Xe sorption, and 129Xe NMR spectroscopy. []

Q5: How are this compound derivatives employed in asymmetric catalysis?

A5: Chiral diamines derived from this compound, such as (11R,12R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, serve as important chiral backbones for ligands used in asymmetric catalysis. [] One prominent example is its application in the Trost asymmetric allylic alkylation. []

Q6: Can you provide examples of this compound-based ligands in palladium-catalyzed reactions?

A6: this compound-11,12-diimine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] These ligands, especially those with bulky and electron-donating substituents, enhance the efficiency of the reaction, allowing for the use of low catalyst concentrations (as low as 0.01 mol%). []

Q7: How is computational chemistry used to study this compound derivatives?

A7: Density functional theory (DFT) calculations are frequently employed to understand the electronic properties, relative stabilities, and NMR spectra of this compound derivatives. [, ] For example, DFT studies on chlorinated ethanoanthracenes provided insights into their relative stabilities and polarity. [] Additionally, DFT calculations combined with experimental data help in elucidating the stereoselectivity of reactions involving these compounds. []

Q8: How do substituents on the this compound scaffold influence its properties?

A8: Substituents significantly impact the reactivity and properties of this compound derivatives. For example, in the nitration of 9-substituted ethanoanthracenes, the position of the substituent directs the nitration towards the β-positions of the aromatic ring. [] Furthermore, the type of substituent on the bridgehead carbon influences the rotational barrier and spatial disposition of N-(2'-methylphenyl) groups in succinimide derivatives. []

Q9: Are there any studies on improving the formulation and stability of this compound derivatives?

A9: While the provided research papers do not delve into detailed formulation strategies, they highlight the impact of factors like temperature and solvent on the stability and properties of this compound derivatives. [, , ] This information is crucial for developing appropriate formulation and storage conditions for these compounds.

Q10: How do this compound derivatives contribute to supramolecular chemistry?

A10: The rigid, roof-shaped structure of many this compound derivatives makes them attractive building blocks in supramolecular chemistry. [, ] For example, they can act as host molecules in the formation of clathrates, crystalline inclusion compounds with guest molecules. [, , , ] The selectivity of clathrate formation can be influenced by the nature of the substituents on the this compound framework. [, ]

Q11: Can this compound derivatives form chiral supramolecular structures?

A11: Yes, chiral this compound derivatives, such as (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, can assemble with other chiral components to create supramolecular systems with helical chirality. [] The chirality of these systems is often induced by the interplay of central, axial, and helical chiralities of the component molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。